molecular formula C9H12FNO3S B262971 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide

3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No. B262971
M. Wt: 233.26 g/mol
InChI Key: XSSMFWSPIYZTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide, also known as FHBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has a unique chemical structure that makes it a promising candidate for various research applications.

Scientific Research Applications

3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in various types of cancer cells. 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX) activity. CAIX is an enzyme that is overexpressed in various types of cancer cells and plays a crucial role in tumor progression and metastasis. 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide binds to the active site of CAIX and inhibits its activity, thereby reducing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce intraocular pressure in glaucoma patients, and inhibit the activity of carbonic anhydrase IX (CAIX). 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for various research applications.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has several advantages for lab experiments. It has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective chemical compound for various research applications. It is also easy to synthesize and purify, making it readily available for research purposes. However, 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain research applications.

Future Directions

There are several future directions for research on 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide. One potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research in this area. Another potential direction is to optimize the synthesis method of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide to improve its yield and purity. This could make it more readily available for research purposes and could lead to the development of new applications for this chemical compound. Finally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide and its potential applications in various research fields.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain pure 3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide. This method has been reported in various research papers and has been optimized for high yield and purity.

properties

Product Name

3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide

Molecular Formula

C9H12FNO3S

Molecular Weight

233.26 g/mol

IUPAC Name

3-fluoro-N-(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H12FNO3S/c1-7(12)6-11-15(13,14)9-4-2-3-8(10)5-9/h2-5,7,11-12H,6H2,1H3

InChI Key

XSSMFWSPIYZTTG-UHFFFAOYSA-N

SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)F)O

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC(=C1)F)O

Origin of Product

United States

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